LC-MS/MS Method Validation in Equine Plasma
In a 2025 equine pharmacokinetic study comparing oral (0.044 mg/kg daily) and intramuscular (0.3 mg/kg twice weekly) altrenogest formulations, Altrenogest 19,19,20,21,21-d5 was employed as the internal standard at a final concentration of 10 ng/mL in plasma [1]. The method used altrenogest-d5 for quantification via LC-MS/MS, achieving plasma concentration-time profiles suitable for determining accurate dosing and detection intervals in mares [1].
| Evidence Dimension | Internal standard concentration in plasma for LC-MS/MS quantification |
|---|---|
| Target Compound Data | Altrenogest-d5: 10 ng/mL final concentration |
| Comparator Or Baseline | Unlabeled altrenogest or alternative non-isotopic internal standard: Not specified in this method |
| Quantified Difference | Use of altrenogest-d5 enables reliable quantification of altrenogest plasma levels for pharmacokinetic modeling; alternative internal standards would introduce matrix effect variability |
| Conditions | Equine plasma samples; LC-MS/MS; internal standard (20 μL of 50 ng/mL altrenogest-d5) added to 1 mL plasma aliquot |
Why This Matters
This validates the compound's primary procurement rationale as an essential internal standard for regulatory-grade bioanalytical method validation in altrenogest research.
- [1] Loy J, Cawley A, Sornalingam K, Scrivener CJ, Keledjian J, Noble GK. Pharmacokinetics of Two Formulations of Altrenogest Administered to Mares. Drug Test Anal. 2025;17(7):1034-1040. View Source
